

An In-depth Technical Guide to 2-Bromo-N-ethyl-4-nitroaniline

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Compound of Interest

Compound Name: 2-Bromo-N-ethyl-4-nitroaniline

Cat. No.: B599924

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-N-ethyl-4-nitroaniline**, a substituted aromatic amine of interest in various chemical and pharmaceutical research applications. Due to the limited availability of public data for this specific compound, this guide also includes information on structurally similar compounds to provide a comparative context.

Chemical Identity and Structure

The nomenclature and structure of the target compound are fundamental to its identity in chemical synthesis and characterization.

IUPAC Name: **2-Bromo-N-ethyl-4-nitroaniline**

Chemical Structure:

Physicochemical Properties

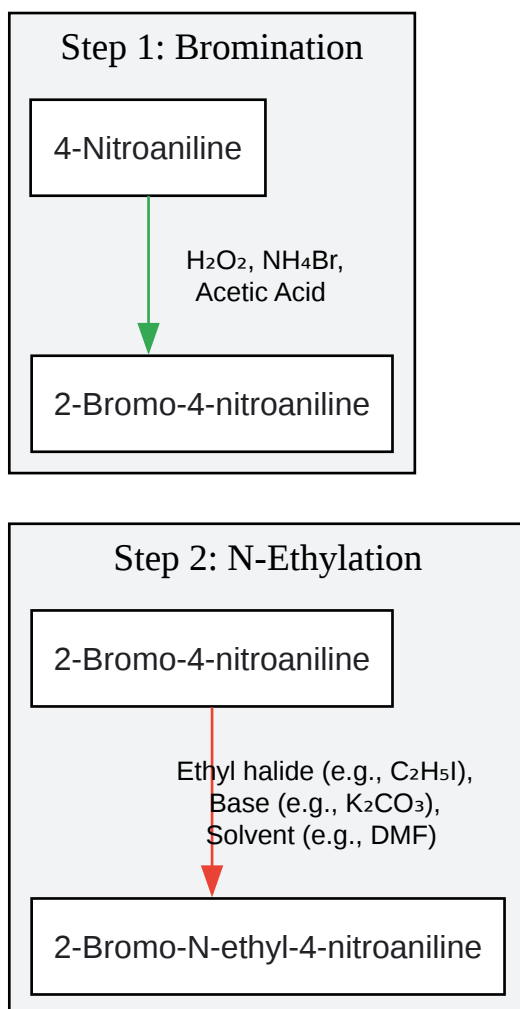
A summary of key physicochemical properties is essential for the handling, characterization, and application of this compound. Due to the absence of specific experimental data for **2-Bromo-N-ethyl-4-nitroaniline**, the following table includes data for the parent amine, 2-Bromo-4-nitroaniline, and the closely related N,N-diethyl analog.

Property	2-Bromo-N-ethyl-4-nitroaniline	2-Bromo-4-nitroaniline	2-Bromo-N,N-diethyl-4-nitroaniline
CAS Number	Not available	13296-94-1[1][2]	1150271-18-3[1][3]
Molecular Formula	C ₈ H ₉ BrN ₂ O ₂	C ₆ H ₅ BrN ₂ O ₂ [1][4]	C ₁₀ H ₁₃ BrN ₂ O ₂ [1][3]
Molecular Weight	245.07 g/mol	217.02 g/mol [1][2]	273.13 g/mol [1][3]
Appearance	Likely a yellow solid	White to yellow to green powder/crystal[2]	Not specified (likely a solid)[5]
Melting Point	Data not available	104.0 to 108.0 °C[1][2]	Data not available[1]
Boiling Point	Data not available	Data not available	Data not available[1]
Solubility	Data not available	Insoluble in water[1]	Data not available[1]

Proposed Synthetic Pathway

A direct, peer-reviewed synthesis protocol for **2-Bromo-N-ethyl-4-nitroaniline** is not readily available in the current literature. However, a plausible and efficient two-step synthetic route can be proposed based on established chemical transformations. This pathway involves the bromination of a commercially available starting material followed by N-ethylation of the resulting intermediate.

Logical Workflow for the Synthesis of **2-Bromo-N-ethyl-4-nitroaniline**



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Caption: Proposed two-step synthesis of **2-Bromo-N-ethyl-4-nitroaniline**.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis of **2-Bromo-N-ethyl-4-nitroaniline**.

Step 1: Synthesis of 2-Bromo-4-nitroaniline (Intermediate)

This protocol is adapted from a known procedure for the bromination of 4-nitroaniline.[4]

- Materials:

- 4-Nitroaniline (6 g, 0.0435 mol)
- Ammonium bromide (4.5 g, 0.0479 mol)
- Acetic acid (30 ml)
- Hydrogen peroxide (35%, 1.629 g, 0.0479 mol)
- Dichloromethane
- Methanol
- Deionized water
- Procedure:
 - In a 50 ml flask, charge 4-nitroaniline and ammonium bromide with acetic acid.
 - Stir the mixture at room temperature.
 - Add hydrogen peroxide dropwise to the mixture.
 - Continue stirring at room temperature for 3 hours.
 - Filter the resulting precipitate.
 - Wash the precipitate with water.
 - Recrystallize the crude product from a mixture of dichloromethane and methanol to yield pure 2-bromo-4-nitroaniline.

Step 2: Synthesis of **2-Bromo-N-ethyl-4-nitroaniline**

This is a proposed protocol for the N-ethylation of 2-bromo-4-nitroaniline.

- Materials:
 - 2-Bromo-4-nitroaniline (from Step 1)

- Ethyl iodide (or ethyl bromide)
- Potassium carbonate (or another suitable base)
- Dimethylformamide (DMF, as solvent)
- Ethyl acetate
- Brine solution
- Procedure:
 - Dissolve 2-bromo-4-nitroaniline in DMF in a round-bottom flask.
 - Add potassium carbonate to the solution.
 - Add ethyl iodide dropwise to the stirred mixture.
 - Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into water and extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain **2-Bromo-N-ethyl-4-nitroaniline**.

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